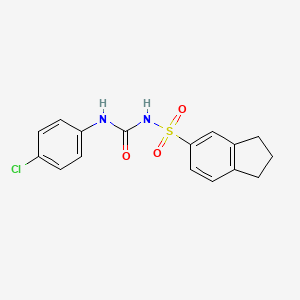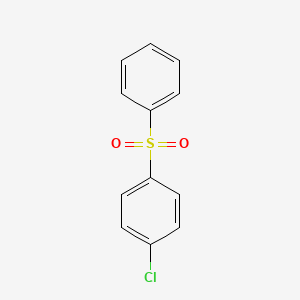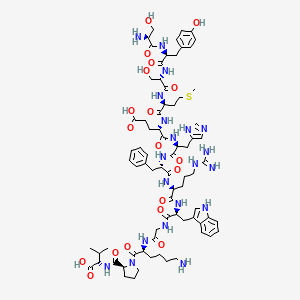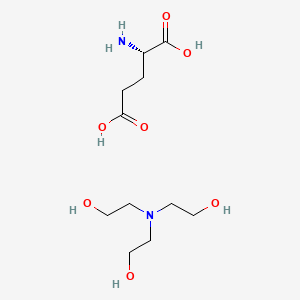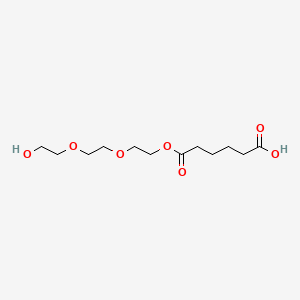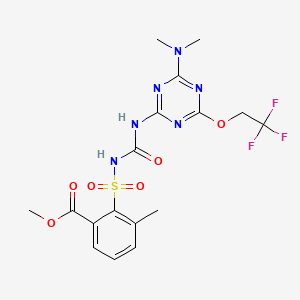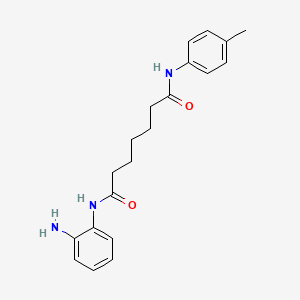
癸二酰二苯胺 106
描述
Pimelic Diphenylamide 106, also known as RGFA-8 or TC-H 106, is a slow, tight-binding inhibitor of class I HDAC (HDAC 1, 2, and 3), demonstrating no activity against class II HDACs . It has IC50 values of 150 nM, 760nM, and 370 nM for HDAC 1, 2, and 3, respectively . It has a molecular weight of 339.43 and its molecular formula is C20H25N3O2 .
Molecular Structure Analysis
The molecular structure of Pimelic Diphenylamide 106 consists of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases or literature.
Chemical Reactions Analysis
Pimelic Diphenylamide 106 is known to inhibit HDACs 1, 2, and 3, although the inhibition for these enzymes occurs through different mechanisms . More detailed information about its chemical reactions with these enzymes can be found in specialized biochemical literature.
Physical And Chemical Properties Analysis
Pimelic Diphenylamide 106 has a molecular weight of 339.4 g/mol . It is a solid substance with a white to beige color . It is soluble in DMSO .
科学研究应用
Treatment of Friedreich’s Ataxia
Pimelic Diphenylamide 106 has the ability to enhance the expression of the frataxin gene in lymphocytes from Friedreich ataxia patients . This suggests that it may have therapeutic value in treating Friedreich’s ataxia .
Treatment of Huntington’s Disease
Pimelic Diphenylamide 106 and related benzamide HDAC inhibitors may have therapeutic value in Huntington’s disease . This is due in part to their low animal toxicity .
Cell Cycle Regulation
Pimelic Diphenylamide 106 may have applications in the regulation of the cell cycle . This could be useful in research related to cell growth and development .
DNA Damage Research
This compound could be used in DNA damage research . Understanding how cells respond to DNA damage is crucial in many areas of biomedical research .
Epigenetics
Pimelic Diphenylamide 106 may have applications in epigenetics , the study of changes in organisms caused by modification of gene expression rather than alteration of the genetic code itself .
Histone Modification Research
This compound could be used in histone modification research . Histone modifications are known to have significant effects on gene expression .
Anti-Aging Research
Pimelic Diphenylamide 106 may have applications in anti-aging research . This could be particularly useful in studies looking at the role of histone deacetylases (HDACs) in aging .
作用机制
Mode of Action
Pimelic Diphenylamide 106 binds to HDACs in a slow-on/slow-off manner . This unique binding mode differentiates it from other HDAC inhibitors, such as suberoylanilide hydroxamic acid, which has a fast-on/fast-off HDAC binding rate . The compound has a preference towards HDAC3, with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 .
Biochemical Pathways
By inhibiting HDACs, Pimelic Diphenylamide 106 affects the acetylation state of histones, leading to a more relaxed chromatin structure and promoting gene expression . This mechanism is particularly relevant in the context of diseases like Friedreich’s ataxia, where the frataxin gene (FXN) is silenced due to the presence of a large GAA triplet repeat expansion within the first intron of the gene .
Pharmacokinetics
It is known that the compound progressively binds to hdacs and remains bound after wash-out . This suggests that the compound may have a prolonged effect even after the cessation of direct exposure.
Result of Action
The inhibition of HDACs by Pimelic Diphenylamide 106 leads to the upregulation of genes that are otherwise silenced due to the condensed chromatin structure . For instance, in the context of Friedreich’s ataxia, the compound has been shown to restore frataxin levels in cells from patients and in a mouse model of the disease .
Action Environment
The compound’s slow-on/slow-off binding kinetics suggest that its efficacy may be sustained over time, even in changing environments . .
属性
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pimelic Diphenylamide 106 | |
CAS RN |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



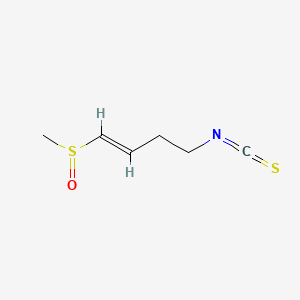
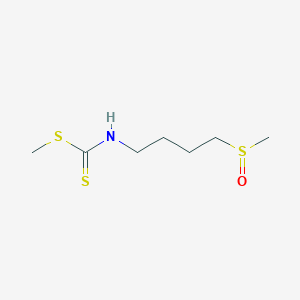

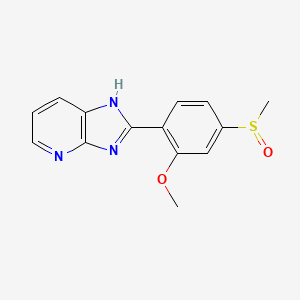
![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
